molecular formula C9H12N2O4S B14598354 {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-71-0

{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid

Cat. No.: B14598354
CAS No.: 61154-71-0
M. Wt: 244.27 g/mol
InChI Key: KKHUUXVXOYRGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of an aminophenyl group, a sulfamoyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid typically involves the reaction of 2-aminobenzylamine with sulfamoyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfamoyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A sulfonamide antibiotic with a similar sulfamoyl group.

    2-Aminobenzoic acid: Shares the aminophenyl group but lacks the sulfamoyl moiety.

  • **N

Properties

CAS No.

61154-71-0

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-[(2-aminophenyl)methylsulfamoyl]acetic acid

InChI

InChI=1S/C9H12N2O4S/c10-8-4-2-1-3-7(8)5-11-16(14,15)6-9(12)13/h1-4,11H,5-6,10H2,(H,12,13)

InChI Key

KKHUUXVXOYRGTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.